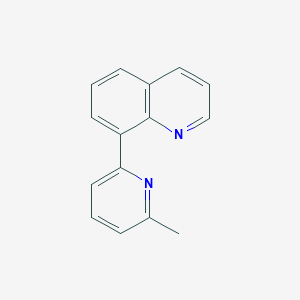

8-(6-Methylpyridin-2-yl)quinoline

Beschreibung

8-(6-Methylpyridin-2-yl)quinoline is a quinoline derivative featuring a 6-methylpyridinyl substituent at the 8-position of the quinoline core. Unlike the more common 4-position substitutions observed in pharmaceuticals like chloroquine and hydroxychloroquine (Figure 2 in ), the 8-position substitution in this compound introduces unique steric and electronic effects.

Eigenschaften

CAS-Nummer |

184784-64-3 |

|---|---|

Molekularformel |

C15H12N2 |

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

8-(6-methylpyridin-2-yl)quinoline |

InChI |

InChI=1S/C15H12N2/c1-11-5-2-9-14(17-11)13-8-3-6-12-7-4-10-16-15(12)13/h2-10H,1H3 |

InChI-Schlüssel |

XZTGLOQCWZPRCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)C2=CC=CC3=C2N=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methylpyridin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer annulation, which involves the reaction of 2-aminoaryl ketones with α-heteroatom bearing ketones under acidic conditions . This method is advantageous due to its operational simplicity, wide substrate scope, and solvent-free conditions.

Industrial Production Methods

Industrial production of 8-(6-Methylpyridin-2-yl)quinoline may involve similar synthetic routes but on a larger scale. The use of reusable catalysts such as phosphotungstic acid can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

8-(6-Methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-(6-Methylpyridin-2-yl)quinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, pigments, and other functional materials

Wirkmechanismus

The mechanism of action of 8-(6-Methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below summarizes key structural and functional differences between 8-(6-Methylpyridin-2-yl)quinoline and related compounds:

Key Observations:

Substituent Position and Coordination Chemistry: Unlike 4-position-substituted quinolines (e.g., chloroquine derivatives), 8-substituted analogs exhibit distinct coordination geometries. For example, Ru(II) complexes of Q3PzH form stable tris-bidentate structures due to reduced steric hindrance, whereas Q1Pz’s pyrazole orientation increases ligand rigidity, altering redox potentials. The methyl group in 8-(6-Methylpyridin-2-yl)quinoline may hinder metal coordination compared to smaller substituents (e.g., pyrazole in Q3PzH).

Solid-State Interactions: Crystal structures of 8-substituted piperidine/piperazine quinolines () reveal that substituent nature (piperidine vs. piperazine) minimally impacts packing, with both dominated by dispersion forces (65–67% H⋯H contacts). This suggests that 8-(6-Methylpyridin-2-yl)quinoline may exhibit similar non-classical interactions in the solid state.

Electronic Effects: Pyridinone-substituted quinolines () display intramolecular charge transfer due to the electron-withdrawing pyridinone moiety, whereas 8-(6-Methylpyridin-2-yl)quinoline’s electron-donating methyl group could enhance π-electron density, favoring aromatic stacking.

Functional Comparisons

- Photochemical Stability: Ru(II) complexes of Q3PzH exhibit superior photostability compared to Q1Pz, attributed to the pyrazole orientation’s effect on ligand field strength. The methylpyridinyl group in 8-(6-Methylpyridin-2-yl)quinoline may similarly influence photodegradation pathways in metal complexes.

- Biological Activity: While highlights antimicrobial activity in pyrazole-quinoline hybrids, 8-(6-Methylpyridin-2-yl)quinoline’s bioactivity remains unexplored in the provided data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.